(Z)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one (Z)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 942013-08-3
VCID: VC7024005
InChI: InChI=1S/C24H22N8O4/c1-36-20-4-2-3-19(15-20)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(33)10-7-17-5-8-18(9-6-17)32(34)35/h2-10,15-16H,11-14H2,1H3/b10-7-
SMILES: COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-])N=N2
Molecular Formula: C24H22N8O4
Molecular Weight: 486.492

(Z)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

CAS No.: 942013-08-3

Cat. No.: VC7024005

Molecular Formula: C24H22N8O4

Molecular Weight: 486.492

* For research use only. Not for human or veterinary use.

(Z)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one - 942013-08-3

Specification

CAS No. 942013-08-3
Molecular Formula C24H22N8O4
Molecular Weight 486.492
IUPAC Name (Z)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C24H22N8O4/c1-36-20-4-2-3-19(15-20)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(33)10-7-17-5-8-18(9-6-17)32(34)35/h2-10,15-16H,11-14H2,1H3/b10-7-
Standard InChI Key CVFTULQGJTWAPF-YFHOEESVSA-N
SMILES COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-])N=N2

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a triazolo[4,5-d]pyrimidine core, a bicyclic heteroaromatic system fused with a triazole ring. Key substituents include:

  • A 3-methoxyphenyl group at position 3 of the triazole ring.

  • A piperazine moiety at position 7 of the pyrimidine ring.

  • A (Z)-configured propenone chain terminating in a 4-nitrophenyl group.

The Z stereochemistry refers to the spatial arrangement of the nitro-substituted phenyl group and the ketone oxygen across the double bond in the propenone linker, which influences molecular geometry and intermolecular interactions .

Systematic Nomenclature

  • IUPAC Name: (Z)-1-(4-(3-(3-Methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

  • CAS Registry Number: 942013-08-3

  • Molecular Formula: C₂₄H₂₂N₈O₄

  • Molecular Weight: 486.5 g/mol

Table 1: Key Identifiers

PropertyValue
CAS Number942013-08-3
Molecular FormulaC₂₄H₂₂N₈O₄
Molecular Weight486.5 g/mol
SMILES NotationCOc1cccc(-n2nnc3c(N4CCN(C(=O)C=Cc5ccc(N+[O-])cc5)CC4)ncnc32)c1

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound involves multi-step reactions typical of triazolopyrimidine derivatives :

  • Formation of the Triazolo[4,5-d]Pyrimidine Core:

    • Condensation of a substituted pyrimidine precursor with a triazole-forming agent under reflux conditions.

    • Introduction of the 3-methoxyphenyl group via nucleophilic substitution or cross-coupling reactions.

  • Piperazine Incorporation:

    • Displacement of a leaving group (e.g., chloride) at position 7 of the pyrimidine ring by piperazine in the presence of a base like triethylamine .

  • Propenone Chain Installation:

    • Michael addition or Wittig reaction to introduce the (Z)-configured α,β-unsaturated ketone moiety .

    • Stereochemical control achieved using catalysts or selective reaction conditions to favor the Z isomer.

Characterization Data

While detailed spectral data for this specific compound is limited in publicly available literature, analogous triazolopyrimidines are characterized using:

  • Nuclear Magnetic Resonance (NMR): To confirm substituent positions and stereochemistry.

  • Mass Spectrometry (MS): For molecular weight verification (e.g., observed m/z 486.5) .

  • Elemental Analysis: To validate purity and compositional ratios .

TechniqueKey Features
¹H NMR- Aromatic protons (δ 7.0–8.5 ppm)
- Piperazine CH₂ groups (δ 2.5–3.5 ppm)
- Methoxy group (δ 3.8–4.0 ppm)
MSMolecular ion peak at m/z 486.5

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely low in water due to aromatic and heterocyclic components; soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: The nitro group may confer sensitivity to light or reducing agents, necessitating storage under inert conditions .

Stereochemical Considerations

The Z configuration of the propenone chain creates a bent geometry, potentially enhancing binding affinity to biological targets through optimized van der Waals interactions .

Biological Relevance and Applications

Research Applications

  • Lead Compound Optimization: The nitro group serves as a handle for further chemical modifications .

  • Structure-Activity Relationship (SAR) Studies: Correlating substituent effects with bioactivity.

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